molecular formula C19H19ClN4O B2833620 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-50-0

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2833620
CAS RN: 899760-50-0
M. Wt: 354.84
InChI Key: DLTNHXVHWPCPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Anti-convulsive Activity

This compound falls under a category of new triazole derivatives possessing valuable pharmacological properties, particularly noted for its anti-convulsive activity. It is highlighted for its potential in treating epilepsy and conditions of tension and agitation, showcasing the compound's significance in neurological research and therapy development. The derivatives of triazoles, including the specific compound , are synthesized to explore their medicinal chemistry applications, aiming to address various central nervous system (CNS) disorders (R. Shelton, 1981)[https://consensus.app/papers/words-three-symbols-shelton/654419cc69de5cdb982ffc2de8893fe4/?utm_source=chatgpt].

Molecular Rearrangements and Synthetic Applications

Research on molecular rearrangements of triazoles, including derivatives similar to the mentioned compound, underscores their potential in synthetic organic chemistry. These studies elucidate the conditions under which structural isomers of triazoles can interconvert, paving the way for novel synthetic pathways and applications in medicinal chemistry and drug design (G. L'abbé, Maria Bruynseels, P. Delbeke, & S. Toppet, 1990)[https://consensus.app/papers/rearrangements-4‐iminomethyl‐123‐triazoles-labbé/55a08c8e7e0652e19b4ce2efb3a951ee/?utm_source=chatgpt].

Corrosion Inhibition

The triazole derivative "3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole" demonstrates excellent corrosion inhibition properties for mild steel in acidic media. This application is vital for industrial settings where corrosion resistance is crucial, highlighting the compound's role in materials science and engineering. The study of such derivatives informs the development of more effective corrosion inhibitors (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, & F. Bentiss, 2002)[https://consensus.app/papers/study-mechanism-inhibiting-efficiency-lagrenée/4c558cd35d385376884d7a8c77277c79/?utm_source=chatgpt].

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including those structurally related to the specified compound, has identified promising antimicrobial activities. These studies contribute to the search for new antimicrobial agents, addressing the growing concern over antibiotic resistance. By exploring the efficacy of triazole-based compounds against various microorganisms, scientists aim to develop novel antimicrobial treatments (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].

Novel Polyamides and Material Science Applications

The synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties, while not directly related to the exact compound mentioned, showcases the broader application of triazole derivatives in creating new materials. These polyamides exhibit remarkable thermal stability and solubility, relevant for advanced material applications, including high-performance polymers and composites (Guipeng Yu, Bin Li, Junling Liu, Shaofei Wu, Haijun Tan, Chun-yue Pan, & X. Jian, 2012)[https://consensus.app/papers/novel-thermally-polyamides-chain-phenyl135triazine-yu/47a10c820c1052b8a01b46796299a9f1/?utm_source=chatgpt].

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-5-6-13(3)17(9-11)21-19(25)18-14(4)24(23-22-18)15-8-7-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTNHXVHWPCPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.